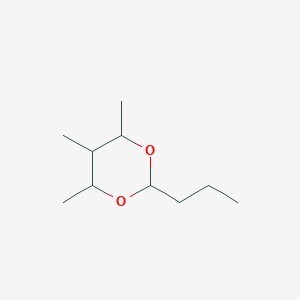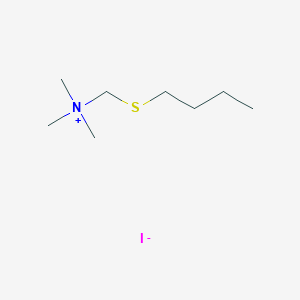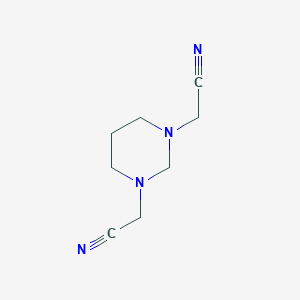
Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide is an organoarsenic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of an arsanium core with methyl, 3-methylbutyl, and 2-methylphenyl groups attached, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide typically involves the reaction of arsenic trichloride with the corresponding organic ligands under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsanium group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trioxide. Substitution reactions can result in various substituted arsanium compounds.
Scientific Research Applications
Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl(3-methylbutyl)bis(2-methylphenyl)arsanium iodide include other organoarsenic compounds with different organic ligands. Examples include:
- Methyl(phenyl)bis(2-methylphenyl)arsanium iodide
- Methyl(3-methylbutyl)bis(phenyl)arsanium iodide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of organic ligands, which confer unique chemical properties and potential applications. The presence of both 3-methylbutyl and 2-methylphenyl groups provides a distinct steric and electronic environment that can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
62064-11-3 |
|---|---|
Molecular Formula |
C20H28AsI |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
methyl-(3-methylbutyl)-bis(2-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C20H28As.HI/c1-16(2)14-15-21(5,19-12-8-6-10-17(19)3)20-13-9-7-11-18(20)4;/h6-13,16H,14-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UFEMWTDSIUJBPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[As+](C)(CCC(C)C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14559205.png)
silane](/img/structure/B14559213.png)

![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)



![Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-](/img/structure/B14559249.png)

![Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-](/img/structure/B14559259.png)

